N-[(4-chlorophenyl)methyl]-3-iodobenzamide: Structural Identity, Synthesis, and Orthogonal Cross-Coupling Applications
N-[(4-chlorophenyl)methyl]-3-iodobenzamide: Structural Identity, Synthesis, and Orthogonal Cross-Coupling Applications
Executive Summary
In modern drug discovery and organic synthesis, the strategic placement of distinct halogens on a molecular scaffold is a critical design choice. N-[(4-chlorophenyl)methyl]-3-iodobenzamide is a prime example of a dihalogenated intermediate designed for advanced synthetic flexibility. By incorporating both a highly reactive aryl iodine and a moderately reactive aryl chlorine, this molecule serves as a powerful building block for orthogonal cross-coupling reactions. This whitepaper provides an in-depth technical analysis of its structural nomenclature, physicochemical properties, self-validating synthesis protocols, and its utility in site-selective palladium-catalyzed functionalization.
Nomenclature and Structural Identity
The precise identification of chemical intermediates is paramount for reproducibility and regulatory compliance.
IUPAC Nomenclature
The systematic IUPAC name for this compound is N-[(4-chlorophenyl)methyl]-3-iodobenzamide .
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Core Structure: The parent backbone is a benzamide (an amide derivative of benzoic acid).
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Acid Component: The benzoyl ring is substituted at the meta position (C3) with an iodine atom, yielding the "3-iodobenzamide" moiety.
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Amine Component: The nitrogen atom is substituted with a 4-chlorobenzyl group. In strict IUPAC terms, the benzyl group is denoted as a "(4-chlorophenyl)methyl" radical.
CAS Registry Number Considerations
Chemical Abstracts Service (CAS) Registry Numbers are unique numerical identifiers assigned to specific chemical substances. While the 4-iodo positional isomer (N-[(4-chlorophenyl)methyl]-4-iodobenzamide) is commercially cataloged under CAS 425425-94-1 [3], the 3-iodo isomer often exists as a custom-synthesized intermediate in medicinal chemistry programs and may lack a universally publicized CAS number in open-access databases. In proprietary screening libraries, such isomers are tracked via their exact molecular formula and connectivity (InChI/SMILES) to prevent isomeric conflation during structure-activity relationship (SAR) studies.
Quantitative Physicochemical Data
Understanding the physical properties of N-[(4-chlorophenyl)methyl]-3-iodobenzamide is essential for predicting its behavior in biological assays and chromatographic purification.
Table 1: Physicochemical and Computational Properties
| Property | Value |
| Molecular Formula | C14H11ClINO |
| Molecular Weight | 371.60 g/mol |
| Exact Mass (Monoisotopic) | 370.957 Da |
| Hydrogen Bond Donors | 1 (Amide N-H) |
| Hydrogen Bond Acceptors | 1 (Carbonyl C=O) |
| Topological Polar Surface Area (TPSA) | 29.1 Ų |
| Rotatable Bonds | 3 |
Self-Validating Synthesis Methodology
The most efficient route to synthesize N-[(4-chlorophenyl)methyl]-3-iodobenzamide is via a Schotten-Baumann-type amidation[1]. This protocol is designed as a self-validating system, incorporating causality for every reagent choice and in-line quality control checkpoints to guarantee structural integrity.
Materials and Reagents
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Electrophile: 3-Iodobenzoyl chloride (1.0 eq)
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Nucleophile: (4-Chlorophenyl)methanamine (4-chlorobenzylamine) (1.05 eq)
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Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq)
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Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Protocol & Causality
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Preparation of the Amine Solution: Dissolve 4-chlorobenzylamine (1.05 eq) and DIPEA (2.0 eq) in anhydrous DCM under an inert argon atmosphere.
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Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct generated during the reaction. Neutralizing the acid prevents the protonation of the primary amine, ensuring it remains nucleophilic and driving the equilibrium toward complete conversion [1].
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Thermal Control: Cool the reaction flask to 0 °C using an ice-water bath.
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Causality: Acyl chloride amidation is highly exothermic. Initiating the reaction at 0 °C prevents thermal degradation of the electrophile and suppresses the formation of di-acylated side products.
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Electrophile Addition: Add 3-iodobenzoyl chloride (1.0 eq) dropwise over 15 minutes.
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Causality: Dropwise addition maintains a low local concentration of the highly reactive acyl chloride, ensuring strict 1:1 stoichiometry in the product formation.
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Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 4 hours.
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Causality: Warming provides the necessary kinetic energy to overcome the activation barrier for the remaining unreacted starting materials, ensuring >95% conversion.
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Aqueous Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl, then brine, and dry over anhydrous Na2SO4.
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Causality: NaHCO3 neutralizes residual acid, while the 1M HCl wash removes any unreacted amine starting material. Na2SO4 acts as a desiccant to remove trace water prior to solvent evaporation.
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Analytical Validation Checkpoints
To ensure the protocol is self-validating, the following checks must be performed:
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Checkpoint 1 (In-Process TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: 3:1 Hexanes/Ethyl Acetate). Validation is achieved when the ninhydrin-active amine spot disappears and a new, strongly UV-active spot (the amide) emerges at a higher Rf value.
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Checkpoint 2 (Mass Spectrometry): Post-workup LC-MS must reveal a dominant peak corresponding to the protonated molecular ion
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Checkpoint 3 (Structural Confirmation via
H NMR): In CDCl3, the spectrum must show a characteristic broad singlet at (Amide N-H) and a doublet at (Benzylic coupling with the N-H), confirming the formation of the amide linkage.
Strategic Utility: Orthogonal Cross-Coupling
The primary value of N-[(4-chlorophenyl)methyl]-3-iodobenzamide in drug development lies in its potential for orthogonal cross-coupling . The molecule features two distinct carbon-halogen bonds: a C-I bond on the benzoyl ring and a C-Cl bond on the benzyl ring.
In palladium-catalyzed cross-coupling reactions, the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond is typically the rate-determining step. The bond dissociation energy of C-I (
This thermodynamic dichotomy allows researchers to perform site-selective functionalization:
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Site 1 (C-I Activation): A Suzuki-Miyaura or Sonogashira coupling can be executed at the 3-position using standard, inexpensive Pd(0) catalysts (e.g.,
) at mild temperatures. The C-Cl bond remains completely inert under these conditions. -
Site 2 (C-Cl Activation): Once the iodine site is functionalized, the remaining C-Cl bond can be activated using highly active Pd catalysts paired with bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) at elevated temperatures to introduce a second, distinct functional group via Buchwald-Hartwig amination or Heck coupling.
Workflow Visualization
Fig 1: Orthogonal cross-coupling workflow exploiting C-I and C-Cl bond reactivity differences.
References
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Title : Amide Formation: Mechanism & Acyl Chloride | Source : Vaia | URL : 1
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Title : Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond | Source : MDPI | URL : 2
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Title : 425425-94-1 | N-[(4-Chlorophenyl)methyl]-4-iodobenzamide | Source : Aaronchem | URL : 3
